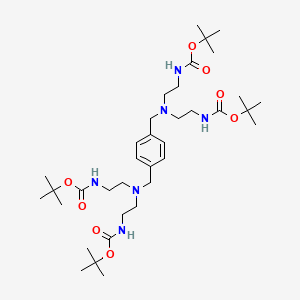

Ph-Bis(C1-N-(C2-NH-Boc)2)

Overview

Description

The compound “Ph-Bis(C1-N-(C2-NH-Boc)2)” is a complex organic molecule featuring multiple tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure suggests it may be used in peptide synthesis or as an intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ph-Bis(C1-N-(C2-NH-Boc)2)” typically involves multiple steps, including the protection of amine groups with Boc anhydride and subsequent coupling reactions. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing automated systems to ensure precise control over reaction conditions. The use of flow microreactors can be particularly advantageous in industrial settings due to their scalability and ability to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The tert-butyl groups can be oxidized under specific conditions.

Reduction: Reduction reactions can target the carbamate or amine functionalities.

Substitution: The Boc groups can be substituted under acidic conditions to yield the corresponding amines.

Common Reagents and Conditions

Oxidation: Reagents like KMnO₄ or OsO₄ can be used.

Reduction: Common reducing agents include LiAlH₄ and NaBH₄.

Substitution: Acidic conditions, such as treatment with HCl or TFA, can remove Boc groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of Boc groups yields free amines, while oxidation can lead to the formation of carbonyl compounds .

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amine functionalities during the assembly of complex peptides .

Biology

In biological research, the compound can be used to study the effects of protected amines on biological systems, providing insights into the role of amine functionalities in various biochemical processes .

Medicine

In medicinal chemistry, the compound may serve as an intermediate in the synthesis of pharmaceutical agents, particularly those involving peptide-based drugs .

Industry

In the chemical industry, the compound is used in the large-scale synthesis of complex organic molecules, benefiting from the stability and ease of removal of the Boc protecting groups .

Mechanism of Action

The mechanism of action for this compound primarily involves the protection and deprotection of amine groups. The Boc groups protect the amines from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amines. This allows for the stepwise assembly of complex molecules, such as peptides, by selectively protecting and deprotecting specific functional groups .

Comparison with Similar Compounds

Similar Compounds

N-Boc-protected amines: These compounds also feature Boc groups protecting amine functionalities.

Carbamate esters: Similar in structure, these compounds have carbamate groups protecting various functionalities.

Uniqueness

The uniqueness of “Ph-Bis(C1-N-(C2-NH-Boc)2)” lies in its multiple Boc-protected amine groups, making it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial .

Biological Activity

Ph-Bis(C1-N-(C2-NH-Boc)2) is a compound identified as an alkyl chain-based PROTAC (Proteolysis Targeting Chimera) linker, which plays a significant role in targeted protein degradation. This compound is characterized by its unique structural features that allow it to facilitate the selective degradation of target proteins through the ubiquitin-proteasome system.

- Molecular Formula : C36H64N6O8

- Molecular Weight : 708.93 g/mol

- CAS Number : 1807521-06-7

The compound's structure consists of two N-(Boc)-protected amine functionalities connected by an alkyl chain, which is essential for its function as a PROTAC linker .

Ph-Bis(C1-N-(C2-NH-Boc)2) operates by linking two different ligands: one that binds to a target protein and another that interacts with an E3 ubiquitin ligase. This dual interaction promotes the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating cellular functions and disease pathways .

Antitumor Activity

Recent studies have explored the efficacy of PROTACs, including those utilizing Ph-Bis(C1-N-(C2-NH-Boc)2), in cancer therapy. For instance, a study demonstrated that PROTACs could effectively degrade oncogenic proteins, leading to reduced cell viability in various cancer cell lines. The effectiveness was quantified using EC50 values, which ranged from 0.088 to 1.19 µM for related compounds .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of compounds similar to Ph-Bis(C1-N-(C2-NH-Boc)2) have shown promising results against several bacterial strains. The synthesized compounds exhibited significant antibacterial activity with inhibition zones measuring up to 30 mm against Bacillus cereus, indicating potential applications in combating bacterial infections .

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of PROTACs using Ph-Bis(C1-N-(C2-NH-Boc)2).

- Method : Various cancer cell lines were treated with different concentrations of the PROTAC.

- Results : A dose-dependent decrease in cell viability was observed, confirming the compound's potential as a therapeutic agent.

-

Case Study on Bacterial Infections :

- Objective : Assess the antibacterial efficacy of derivatives based on Ph-Bis(C1-N-(C2-NH-Boc)2).

- Method : Disc diffusion method was employed against common pathogens.

- Results : The compounds showed significant activity, particularly against Gram-positive bacteria, with potential implications for antibiotic resistance .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Inhibition Zone (mm) | EC50 (µM) |

|---|---|---|---|

| Antibacterial | Bacillus cereus | 30 | N/A |

| Antitumor | Various cancer cell lines | N/A | 0.088-1.19 |

Table 2: Structural Comparison with Other PROTAC Linkers

| Linker Name | Structure Features | Target Protein Type | Activity Level |

|---|---|---|---|

| Ph-Bis(C1-N-(C2-NH-Boc)2) | Alkyl chain + Boc protection | Oncogenic proteins | High |

| Other PROTAC Linker A | Different alkyl chain configurations | Kinases | Moderate |

| Other PROTAC Linker B | Shorter linker | Transcription factors | Low |

Properties

IUPAC Name |

tert-butyl N-[2-[[4-[[bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]methyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H64N6O8/c1-33(2,3)47-29(43)37-17-21-41(22-18-38-30(44)48-34(4,5)6)25-27-13-15-28(16-14-27)26-42(23-19-39-31(45)49-35(7,8)9)24-20-40-32(46)50-36(10,11)12/h13-16H,17-26H2,1-12H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDDHCKPZHRECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H64N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.